[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl](4-methylphenyl)methanone
Overview
Description
3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone: is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indazole Ring: This can be achieved through cyclization reactions involving hydrazines and ketones.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the trifluoromethyl group or to convert the hydroxy group to a hydrogen atom.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield simpler hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a potential lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart desirable characteristics such as increased stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
Compared to similar compounds, 3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-ylmethanone is unique due to its combination of a trifluoromethyl group, a hydroxy group, and an indazole ring. This unique structure imparts specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]-(4-methylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-10-6-8-11(9-7-10)14(22)21-15(23,16(17,18)19)12-4-2-3-5-13(12)20-21/h6-9,12,23H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBUYGJJRDKMSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(C3CCCCC3=N2)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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